molecular formula C14H10CoO4 B1582770 Cobalt dibenzoate CAS No. 932-69-4

Cobalt dibenzoate

Cat. No.: B1582770
CAS No.: 932-69-4
M. Wt: 301.16 g/mol
InChI Key: GAYAMOAYBXKUII-UHFFFAOYSA-L
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Description

Cobalt dibenzoate: is a coordination compound with the chemical formula ( \text{C}{14}\text{H}{10}\text{CoO}_4 ). It is formed by the reaction of cobalt with benzoic acid, resulting in a compound that has significant applications in various fields of chemistry and industry. This compound is known for its stability and unique properties, making it a subject of interest in scientific research.

Biochemical Analysis

Biochemical Properties

Cobalt dibenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as nitrile hydratase and methionine aminopeptidase, which are cobalt-dependent enzymes . These interactions are crucial for the catalytic activities of these enzymes, facilitating various biochemical transformations. The coordination of cobalt within these enzymes often involves the formation of complex structures that enhance their stability and reactivity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of superoxide dismutase, catalase, and other antioxidant enzymes, thereby modulating oxidative stress responses in cells . Additionally, this compound can impact gene expression by influencing the transcriptional activity of certain genes involved in cellular metabolism and stress responses. These effects are critical for maintaining cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For instance, it has been shown to inhibit the function of RecBCD, an enzyme complex involved in DNA repair, by binding to its active site . This inhibition can lead to the accumulation of DNA damage and affect cellular viability. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its degradation products may exhibit different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress, DNA damage, and alterations in cellular metabolism. These temporal effects are important for understanding the compound’s overall impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing erythropoiesis and improving oxygen transport . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and organ damage. Studies have identified threshold doses beyond which the adverse effects of this compound become pronounced. These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect sulfur assimilation, iron homeostasis, and Fe-S cluster metabolism These interactions can influence the overall metabolic state of cells, impacting processes such as energy production, detoxification, and biosynthesis

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In prokaryotes, cobalt transporters such as CbiMNQO and NiCoT facilitate the uptake of cobalt ions, which are then incorporated into cobalt-dependent enzymes . In eukaryotic cells, this compound may be transported via similar mechanisms, ensuring its proper localization and function. The distribution of this compound within tissues can also affect its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific organelles may involve post-translational modifications and targeting signals that direct its transport. Understanding the subcellular localization of this compound can provide insights into its biochemical roles and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt dibenzoate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) nitrate or cobalt(II) chloride, with benzoic acid. The reaction typically occurs in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{Co}^{2+} + 2 \text{C}_7\text{H}_5\text{O}_2^- \rightarrow \text{Co(C}_7\text{H}_5\text{O}_2)_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with benzoic acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cobalt dibenzoate can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.

    Reduction: It can also be reduced to form lower oxidation state cobalt compounds.

    Substitution: The benzoate ligands in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas or reducing agents like sodium borohydride.

    Substitution: Ligands such as ammonia or phosphines in the presence of suitable solvents.

Major Products:

    Oxidation: Cobalt(III) compounds.

    Reduction: Cobalt(I) or cobalt(0) compounds.

    Substitution: New cobalt coordination complexes with different ligands.

Scientific Research Applications

Cobalt dibenzoate has a wide range of applications in scientific research, including:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

    Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.

    Electrochemistry: this compound is used in the development of electrochemical sensors and batteries.

Comparison with Similar Compounds

    Cobalt acetate: Another cobalt(II) compound with acetate ligands.

    Cobalt chloride: A simple cobalt(II) salt with chloride ligands.

    Cobalt nitrate: A cobalt(II) salt with nitrate ligands.

Comparison:

    Cobalt dibenzoate: is unique due to its benzoate ligands, which provide distinct steric and electronic properties compared to acetate, chloride, or nitrate ligands.

  • It exhibits different solubility and stability characteristics, making it suitable for specific applications where other cobalt compounds may not be effective.
  • The presence of aromatic benzoate ligands can influence the reactivity and coordination behavior of this compound, offering unique catalytic and material properties.

Properties

IUPAC Name

cobalt(2+);dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYAMOAYBXKUII-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890532
Record name Cobalt benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-69-4
Record name Benzoic acid, cobalt(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, cobalt(2+) salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cobalt benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cobalt dibenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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